2,4-Bis(trifluoromethyl)quinoline
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as mefloquine, which also contain a quinoline structure, have been shown to target plasmodium species, the parasites responsible for malaria
Mode of Action
It has been suggested that similar compounds inhibit the growth of certain parasites, such as trichomonas vaginalis . This inhibition is thought to occur through the production of reactive oxygen species and lipid peroxidation
Biochemical Pathways
It has been suggested that similar compounds may interfere with the redox homeostasis of parasites, leading to oxidative stress . This can result in damage to the parasite’s cellular structures and ultimately lead to cell death .
Result of Action
It has been suggested that similar compounds can cause oxidative stress in parasites, leading to cell death
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins . For instance, molecular docking studies showed that a similar compound, QDA-1, has a favorable binding mode in the active site of the Trichomonas vaginalis enzymes purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase .
Cellular Effects
In cellular studies, 2,4-Bis(trifluoromethyl)quinoline has shown significant effects on various types of cells. For example, QDA-1, a similar compound, completely inhibited T. vaginalis growth and increased reactive oxygen species production and lipid peroxidation after 24 hours of treatment .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-trifluoromethylaniline with suitable reagents to form the quinoline ring. This process often requires the use of catalysts and controlled reaction environments to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under mild conditions
Major Products:
Scientific Research Applications
2,4-Bis(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties
Comparison with Similar Compounds
- 2-Trifluoromethylquinoline
- 4-Trifluoromethylquinoline
- 2,8-Bis(trifluoromethyl)quinoline
Comparison: Compared to other fluorinated quinolines, 2,4-Bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups at specific positions on the quinoline ring. This structural feature enhances its chemical stability and biological activity, making it more effective in various applications. The compound’s unique properties also make it a valuable tool for studying the effects of fluorination on quinoline derivatives .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCBCPFRDLHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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